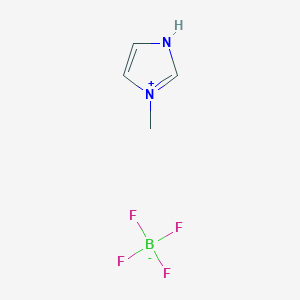

四氟硼酸1-甲基-1H-咪唑-3-鎓

描述

1-Methyl-1H-imidazol-3-ium tetrafluoroborate is a type of ionic liquid that has been the subject of various studies due to its interesting properties and potential applications. Ionic liquids are salts that are liquid at room temperature and have low volatility. They are composed of an organic cation and an inorganic anion. In the case of 1-Methyl-1H-imidazol-3-ium tetrafluoroborate, the cation is derived from imidazole, and the anion is tetrafluoroborate (BF4-) .

Synthesis Analysis

The synthesis of 1-Methyl-1H-imidazol-3-ium tetrafluoroborate can be achieved through the reaction of 1-methylimidazole with an appropriate source of the tetrafluoroborate anion. For instance, 1-methyl-3-butyl imidazole chloride can react with sodium tetrafluoroborate in acetone to produce 1-methyl-3-butyl imidazole tetrafluoroborate. The reaction is driven forward by the continuous precipitation of the byproduct, sodium chloride, which is insoluble in acetone .

Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-imidazol-3-ium tetrafluoroborate has been studied using various spectroscopic techniques. The vibrational spectra of the ionic liquid have been analyzed using Density Functional Theory (DFT) and RHF methods, revealing interactions between the fluorine atoms of the BF4- anion and the hydrogen atoms on the imidazolium ring, as well as adjacent alkyl side chains . Additionally, the molecular structure and vibrational spectra of 1-ethyl-3-methyl-1H-imidazolium tetrafluoroborate have been analyzed, showing that the BF4- anion is positioned over the imidazolium ring, with short contacts with the H-C(2) of the cation and a proton of the Me-N(3) group .

Chemical Reactions Analysis

1-Methyl-1H-imidazol-3-ium tetrafluoroborate has been found to be an effective catalyst for the insertion of α-diazo compounds into the N–H bonds of amines. This reaction produces the corresponding products in good yields and short reaction times, and the catalyst can be recycled and reused without a noticeable decrease in activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-1H-imidazol-3-ium tetrafluoroborate and related ionic liquids have been extensively studied. These properties include viscosities, thermal stability, surface tension, refractive index, pH, density, and electrochemical stability. The ionic liquids exhibit a wide voltage range of the electrochemical window, making them suitable for studies on various compounds. The coefficients of thermal expansion of these ionic liquids have also been calculated . The thermophysical properties such as density, dynamic viscosity, surface tension, and refractive index have been measured, and the thermal stability has been investigated using thermogravimetric analysis . The phase behavior of 1-alkyl-3-methyl imidazolium tetrafluoroborate with various components has been determined, showing that temperature affects the two-phase area and the slope of the tie-line .

科学研究应用

缓蚀

四氟硼酸1-甲基-1H-咪唑-3-鎓衍生物已被研究其抑制碳钢酸腐蚀的有效性。它们已显示出作为缓蚀剂的有希望的结果,各种衍生物表现出不同水平的效率 (Deyab, Zaky, & Nessim, 2017).

电合成优化

该化合物已被用于通过氧化 C-N 偶联电合成 pyren-1-yl 唑鎓,展示了其在化学过程中可持续合成和废物减少中的效用 (Robillard et al., 2015).

气相色谱

一些衍生物已被用作毛细管气相色谱中的固定相,对各种有机物质表现出独特的选择性,并具有良好的热稳定性,表明作为新型气相色谱固定相的潜在应用 (Álvarez et al., 2011).

燃料电池

四氟硼酸1-甲基-1H-咪唑-3-鎓衍生物已被探索作为燃料电池中的电解质,在其中它们显示出很高的电池整体效率,表明在替代能源应用中具有潜力 (Souza et al., 2003).

合成优化

这些化合物已被研究其在离子液体微波辅助合成中的作用,它们已显示出在反应时间和产物收率方面具有效率,表明它们在优化化学合成工艺中的重要性 (Zhang Jin-sheng, 2006).

银配合物合成

它们已被用作多齿银配合物合成中的前体,展示了它们在形成复杂化学结构中的作用 (Weiss et al., 2015).

电化学

这些化合物已在电化学的背景下进行了研究,其中研究了它们的电化学行为和与其他化学物质的相互作用,表明它们在电化学应用中的潜力 (Xiao & Johnson, 2003).

安全和危害

未来方向

属性

IUPAC Name |

3-methyl-1H-imidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.BF4/c1-6-3-2-5-4-6;2-1(3,4)5/h2-4H,1H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUZIIYGBKXRGN-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+]1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-imidazol-3-ium tetrafluoroborate | |

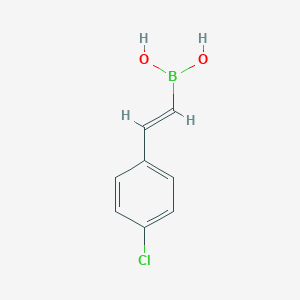

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

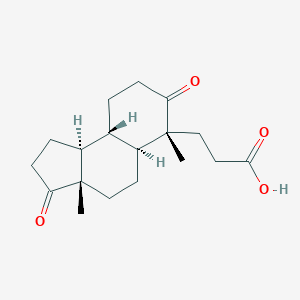

![3-[(3S,3As,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B132448.png)